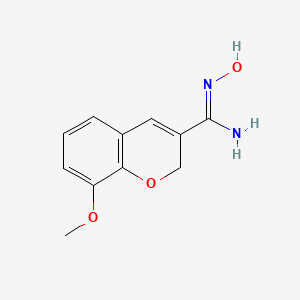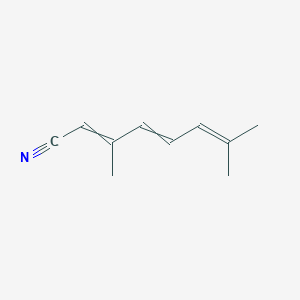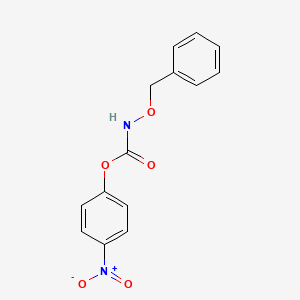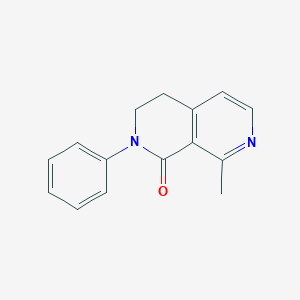
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one: Lacks the methyl group at the 8-position.
8-Methyl-2-phenylquinoline: Similar structure but with a different ring system.
Uniqueness
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one’s unique structural features, such as the methyl group at the 8-position, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
87205-04-7 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
8-methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C15H14N2O/c1-11-14-12(7-9-16-11)8-10-17(15(14)18)13-5-3-2-4-6-13/h2-7,9H,8,10H2,1H3 |
InChI Key |
IZKLIHREMOSFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=O)N(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


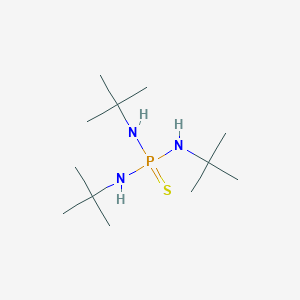
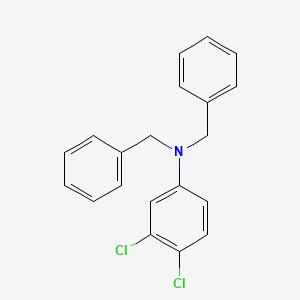
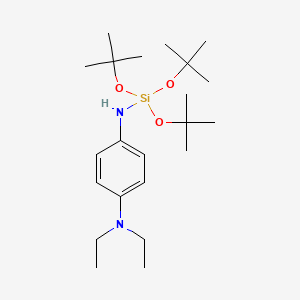



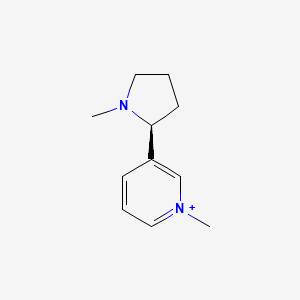
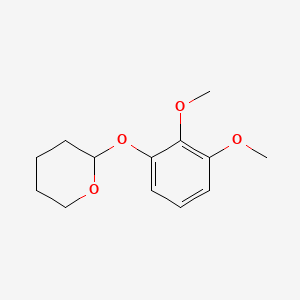
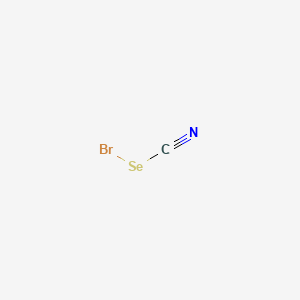
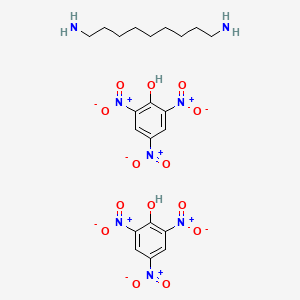
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
